Raltitrexed - 112887-68-0

Raltitrexed

Catalog Number: EVT-288278
CAS Number: 112887-68-0
Molecular Formula: C21H22N4O6S
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raltitrexed, also known by its brand name Tomudex, is a rationally designed cytotoxic agent. [] It acts as a specific inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. [] This makes it a relevant compound for scientific research in the field of oncology, particularly for understanding cellular processes related to cancer development and exploring potential therapeutic targets.

Future Directions
  • Combination Therapies: Research is ongoing to identify optimal combinations of raltitrexed with other chemotherapeutic agents or targeted therapies. Studies exploring its synergy with drugs that modulate different cellular pathways or enhance its antitumor activity are crucial for developing more effective treatment strategies for various cancers. [, , , , , ]
  • Personalized Medicine: Exploring the role of genetic variations in the response to raltitrexed could pave the way for personalized treatment approaches. Identifying biomarkers that predict treatment response or toxicity will allow for a more tailored selection of patients who are most likely to benefit from raltitrexed-based therapies. []
  • Drug Delivery Systems: Developing novel drug delivery systems for raltitrexed could improve its pharmacokinetic profile and enhance its therapeutic efficacy. Research on targeted delivery strategies that specifically deliver raltitrexed to tumor cells could minimize systemic toxicity and improve treatment outcomes. []
  • New Applications: The discovery of raltitrexed's potential as a G9a/EHMT2 inhibitor warrants further investigation into its therapeutic potential for Alzheimer's disease and other neurological disorders. [] Exploring its effects on other epigenetic targets could reveal new therapeutic applications for this versatile compound.
Source and Classification

Raltitrexed is synthesized chemically and does not occur naturally. It belongs to the class of compounds known as antimetabolites, specifically targeting the folate metabolic pathway. Its chemical structure allows it to inhibit the activity of thymidylate synthase, making it a valuable tool in oncology.

Synthesis Analysis

The synthesis of Raltitrexed involves several steps that optimize yield and purity while minimizing harsh reaction conditions. Two notable synthetic routes have been documented:

  1. Converged Synthesis Method: This method employs L-glutamic acid as a starting material, which undergoes esterification with alcohol in the presence of a halogenating agent to form L-glutamic acid diester hydrochloride. Subsequent steps include cyclization, amination, and bromination of 2-amino-5-methyl-benzoic acid to produce a key intermediate. The final steps involve dewatering condensation and base-catalyzed condensation reactions to yield Raltitrexed .
  2. Industrial Preparation: Another method emphasizes the use of N-(5-methylamino-2-thenoyl)-L-glutamate diethyl ester and 6-bromomethyl-3,4-dihydro-2-methyl-quinazoline-4-one. This route includes hydrolysis under alkaline conditions followed by recrystallization to achieve high purity levels suitable for clinical applications .

These methods illustrate advancements in synthetic techniques that enhance efficiency and product quality.

Molecular Structure Analysis

Raltitrexed's molecular formula is C16_{16}H18_{18}N4_{4}O4_{4}S, with a molecular weight of approximately 358.4 g/mol. The structure features a thiophene ring, which contributes to its ability to bind thymidylate synthase effectively. The compound's structural characteristics include:

  • Functional Groups: The presence of amino and carboxyl groups facilitates interactions with the target enzyme.
  • Stereochemistry: The specific stereochemistry of Raltitrexed is critical for its biological activity, influencing how it mimics folate during enzyme binding .
Chemical Reactions Analysis

Raltitrexed undergoes various chemical reactions primarily related to its mechanism of action as an inhibitor of thymidylate synthase:

  • C-N Coupling Reactions: These are crucial in forming intermediates during synthesis.
  • Hydrolysis: Under alkaline conditions, Raltitrexed can be hydrolyzed to yield active metabolites.
  • Recrystallization: This purification step is essential for obtaining high-purity Raltitrexed suitable for therapeutic use .

These reactions underscore the importance of controlled conditions in both synthesis and application.

Mechanism of Action

Raltitrexed exerts its therapeutic effect by inhibiting thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. By competing with folinic acid for binding sites on the enzyme, Raltitrexed effectively reduces dTMP levels, leading to decreased DNA synthesis and cell proliferation:

  • Inhibition Dynamics: The binding affinity of Raltitrexed is significantly higher than that of natural substrates, which enhances its cytotoxic effect against rapidly dividing cancer cells.
  • Pharmacokinetics: Studies indicate that plasma concentrations of Raltitrexed correlate with dose escalation, impacting its efficacy and toxicity profiles .

This mechanism highlights the compound's role in disrupting cancer cell growth.

Physical and Chemical Properties Analysis

Raltitrexed possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Melting Point: The melting point ranges from 171°C to 183°C, indicating stability under physiological conditions.
  • Solubility: It exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide, facilitating its formulation for intravenous administration.
  • Stability: Raltitrexed is stable under acidic conditions but may undergo degradation under alkaline environments .

These properties are crucial for formulating effective therapeutic regimens.

Applications

Raltitrexed is primarily used in oncology as a chemotherapeutic agent targeting solid tumors. Its applications include:

  • Colorectal Cancer Treatment: Demonstrated effectiveness in treating advanced colorectal cancer when used alone or in combination with other agents.
  • Clinical Trials: Ongoing research continues to explore its efficacy against various malignancies beyond colorectal cancer.
  • Potential Use Against Mycobacterium tuberculosis: Recent studies have identified Raltitrexed as a potent inhibitor against specific bacterial enzymes, suggesting potential applications beyond oncology .

The versatility of Raltitrexed underscores its significance in both cancer therapy and potential antimicrobial applications.

Properties

CAS Number

112887-68-0

Product Name

Raltitrexed

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Solubility

soluble
1.81e-02 g/L

Synonyms

D1694; ICID1694; ZD1694; ZD 1694; ZD-1694; TDX; brand name: Tomudex.

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.